What are the properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide?
What are the properties of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide?
An In-depth Technical Guide to 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide: Properties, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide, a versatile chemical intermediate with significant potential in the field of medicinal chemistry and drug development. The document delineates its physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its primary application as a scaffold for the synthesis of biologically active hydrazone derivatives. We will delve into the rationale behind experimental choices and provide detailed methodologies for its synthesis and subsequent derivatization. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this molecule for the discovery of novel therapeutic agents.
Introduction
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a substituted aromatic hydrazide that serves as a key building block in organic synthesis. Its structure, featuring a nitro-substituted dimethoxy-phenyl ring coupled with a hydrazide moiety, makes it an attractive starting material for creating diverse molecular libraries. The hydrazide group is a reactive handle that readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This class of compounds, hydrazide-hydrazones, is of particular interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of the nitro group and methoxy substituents on the phenyl ring can also modulate the electronic and steric properties of the final compounds, influencing their biological activity and pharmacokinetic profiles. This guide will provide the foundational knowledge and practical protocols required to effectively utilize 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The properties of 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide | [BOC Sciences][] |
| Molecular Formula | C₁₀H₁₃N₃O₅ | [BOC Sciences][] |
| Molecular Weight | 255.23 g/mol | Calculated |
| Appearance | Solid | Assumed |
| Boiling Point | 521.4°C at 760 mmHg | [BOC Sciences][] |
| Density | 1.331 g/cm³ | [BOC Sciences][] |
| InChI Key | NDIURPSCHWTXDC-UHFFFAOYSA-N | [BOC Sciences][] |
| SMILES | COC1=C(C=C(C(=C1)CC(=O)NN)[O-])OC | [BOC Sciences][] |
| Purity | 95% | [BOC Sciences][] |
Note: Some of the data is sourced from commercial suppliers and may not have been independently verified in a peer-reviewed publication.
Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide
The synthesis of 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide is typically achieved through a two-step process starting from (4,5-dimethoxy-2-nitrophenyl)acetic acid. The rationale for this approach is the robust and high-yielding nature of esterification followed by hydrazinolysis.
Synthetic Workflow
The overall synthetic pathway is illustrated in the diagram below.
Caption: Synthetic workflow for 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide.
Experimental Protocol
Step 1: Synthesis of Methyl (4,5-dimethoxy-2-nitrophenyl)acetate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4,5-dimethoxy-2-nitrophenyl)acetic acid (1 equivalent) in an excess of methanol.
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Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per 10 mmol of starting material) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl (4,5-dimethoxy-2-nitrophenyl)acetate. This ester is often used in the next step without further purification.
Step 2: Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide
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Reaction Setup: Dissolve the crude methyl (4,5-dimethoxy-2-nitrophenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
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Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution. The use of excess hydrazine drives the reaction towards completion.
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Reflux: Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.
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Crystallization: Upon completion, cool the reaction mixture in an ice bath. The product, 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide, will often precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol to afford a pure crystalline solid.[2][3]
Chemical Reactivity and Applications: Synthesis of Hydrazones
The primary utility of 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide in drug discovery lies in its role as a precursor for the synthesis of hydrazones. The hydrazide moiety contains a nucleophilic terminal nitrogen atom that readily reacts with the electrophilic carbon of aldehydes and ketones in a condensation reaction to form a stable C=N double bond, characteristic of hydrazones.[4][5]
General Reaction Scheme for Hydrazone Synthesis
Caption: General reaction for the synthesis of hydrazones.
Experimental Protocol for Hydrazone Synthesis
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Reaction Setup: Dissolve 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
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Aldehyde/Ketone Addition: Add an equimolar amount of the desired aldehyde or ketone to the solution.
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Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.[6]
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Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
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Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Biological Activity of Derived Hydrazones
Hydrazones derived from 2-(4,5-dimethoxy-2-nitrophenyl)acetohydrazide are of significant interest due to their potential biological activities. The nitrophenyl moiety is a common feature in many biologically active compounds.[7]
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Antioxidant and Cholinesterase Inhibitory Activity: A study on structurally similar 4,5-dimethoxy-2-nitrobenzohydrazides and their derived hydrazones demonstrated their potential as free radical scavengers and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] This suggests that hydrazones derived from the title compound could be promising leads for the development of drugs for neurodegenerative diseases like Alzheimer's, where oxidative stress and cholinergic deficit are key pathological features.[8]
-
Anticancer Activity: The nitrophenyl group is present in several anticancer agents. Hydrazones containing a nitrophenyl substituent have shown promising antiproliferative activity against various cancer cell lines.[9] For instance, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide exhibited potent inhibition of cancer cell proliferation.[9]
-
Antibacterial Activity: Hydrazone derivatives are known to possess antibacterial properties. The imine linkage (-N=CH-) is crucial for their activity.[4]
Experimental Protocols for Biological Assays
Oxygen Radical Absorbance Capacity (ORAC) Assay for Antioxidant Activity
This protocol is adapted from the methodology described for similar compounds.[8]
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a fresh solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the fluorescein solution and the test compound (dissolved in a suitable solvent and diluted with buffer).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay at regular intervals using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay of the sample and a blank (without the antioxidant).
-
The antioxidant capacity is expressed as Trolox equivalents.
-
Conclusion
2-(4,5-Dimethoxy-2-nitrophenyl)acetohydrazide is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized to form a wide array of hydrazones make it an important tool for generating novel compounds for drug discovery programs. The demonstrated biological potential of structurally related hydrazones in areas such as neurodegenerative diseases and oncology underscores the importance of further exploring the chemical space accessible from this scaffold. The protocols and data presented in this guide provide a solid foundation for researchers to initiate or advance their work with this promising molecule.
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